molecular formula C20H22N2O B14434845 1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one CAS No. 76691-02-6

1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one

Cat. No.: B14434845
CAS No.: 76691-02-6
M. Wt: 306.4 g/mol
InChI Key: HIMJUQMFVZLMMI-WUKNDPDISA-N
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Description

1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one is an organic compound that features a phenyl group attached to a piperazine ring, which is further connected to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one typically involves the reaction of 1-phenyl-2-buten-1-one with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-phenyl-1-piperazinyl)-2-propanol
  • 1-phenyl-3-(1-piperazinyl)-1H-indazoles
  • 1-(1-Naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol

Uniqueness

1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

76691-02-6

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-1-phenyl-3-(4-phenylpiperazin-1-yl)but-2-en-1-one

InChI

InChI=1S/C20H22N2O/c1-17(16-20(23)18-8-4-2-5-9-18)21-12-14-22(15-13-21)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3/b17-16+

InChI Key

HIMJUQMFVZLMMI-WUKNDPDISA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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